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(5,5-Dimethyl-1,3-dioxan-2-yl)methanol Documentation Hub

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  • Product: (5,5-Dimethyl-1,3-dioxan-2-yl)methanol
  • CAS: 913695-80-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Solketal and its Structural Isomer, (5,5-dimethyl-1,3-dioxan-2-yl)methanol

This guide provides a comprehensive technical analysis of Solketal, chemically known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, and its lesser-known structural isomer, (5,5-dimethyl-1,3-dioxan-2-yl)methanol. Addressed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Solketal, chemically known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, and its lesser-known structural isomer, (5,5-dimethyl-1,3-dioxan-2-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions in their chemical structures, synthesis, properties, and functional applications.

Foundational Principles: The Significance of Cyclic Acetals in Synthetic Chemistry

In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Cyclic acetals, formed by the reaction of a diol with a ketone or aldehyde, serve as robust protecting groups for 1,2- and 1,3-diols. Their stability under a wide range of reaction conditions, coupled with their facile and selective removal, renders them indispensable tools in multi-step syntheses.

Solketal and (5,5-dimethyl-1,3-dioxan-2-yl)methanol are both cyclic acetals derived from the reaction of a triol (glycerol or a substituted propane-1,3-diol) with acetone. While they share the same molecular formula (C₆H₁₂O₃) and thus are constitutional isomers, their distinct ring structures—a five-membered dioxolane ring for Solketal and a six-membered dioxane ring for its isomer—give rise to significant differences in their chemical behavior and utility.[1][2][3]

Solketal: The Preeminent Glycerol-Derived Acetal

Solketal, with the IUPAC name (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a well-established and commercially significant chemical.[4] It is primarily synthesized through the acid-catalyzed ketalization of glycerol with acetone.[5][6][7] This reaction exhibits a high degree of regioselectivity, favoring the formation of the five-membered dioxolane ring over the six-membered dioxane isomer.[8] This preference is attributed to the thermodynamic stability of the five-membered ring system in this specific reaction.

Synthesis and Mechanistic Insights

The synthesis of Solketal is a classic example of an acid-catalyzed acetalization reaction. The mechanism involves the protonation of the acetone carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups of glycerol. Subsequent intramolecular cyclization and dehydration lead to the formation of the dioxolane ring.

G Glycerol Glycerol Intermediate_1 Hemiketal Intermediate Glycerol->Intermediate_1 Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ Acid_Catalyst Acid Catalyst (H+) Protonated_Acetone->Intermediate_1 Intermediate_2 Protonated Hemiketal Intermediate_1->Intermediate_2 + H+ Solketal Solketal Intermediate_2->Solketal - H2O, -H+ Water Water

Diagram 1: Simplified reaction mechanism for the synthesis of Solketal.

A variety of homogeneous and heterogeneous acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[9] The choice of catalyst can influence reaction rates and selectivity. The reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation, to drive the equilibrium towards product formation.[10]

Physicochemical Properties and Spectroscopic Characterization

Solketal is a clear, colorless liquid with a slight odor.[8] It is miscible with water and most organic solvents.[8][11] Its key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₂O₃
Molar Mass 132.16 g/mol [11]
Density 1.063 g/mL at 25 °C[11]
Boiling Point 188-189 °C[11]
Flash Point 80 °C[11]
CAS Number 100-79-8 (racemic)[11]

Spectroscopic analysis is crucial for the unambiguous identification of Solketal.

  • ¹H NMR: The proton NMR spectrum of Solketal exhibits characteristic signals for the methyl groups of the isopropylidene moiety, the methylene and methine protons of the dioxolane ring, and the primary alcohol.[10]

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the quaternary carbon of the isopropylidene group, the two methyl carbons, and the three carbons of the glycerol backbone.

  • FTIR: The infrared spectrum displays a strong, broad absorption band corresponding to the O-H stretching of the primary alcohol, along with characteristic C-O stretching vibrations of the acetal and alcohol functional groups.[12]

Chirality and Enantiomeric Forms

A critical feature of Solketal is the presence of a chiral center at the C4 position of the dioxolane ring.[11] Consequently, Solketal exists as a pair of enantiomers: (R)-(-)-Solketal and (S)-(+)-Solketal. Commercially, it is available as a racemic mixture or as the individual enantiomers, which are valuable chiral building blocks in asymmetric synthesis.[11][13]

G cluster_R (R)-(-)-Solketal cluster_S (S)-(+)-Solketal R_Solketal S_Solketal

Diagram 2: Enantiomers of Solketal.

Applications in Research and Drug Development

Solketal's bifunctional nature, possessing both a protected diol and a free primary hydroxyl group, makes it a versatile intermediate.

  • Chiral Synthesis: The enantiomerically pure forms of Solketal are widely used as starting materials for the synthesis of chiral pharmaceuticals and other biologically active molecules.[5]

  • Synthesis of Mono-, Di-, and Triglycerides: The free hydroxyl group can be esterified, and subsequent deprotection of the acetal allows for the synthesis of specifically structured glycerides.[11]

  • Green Solvent: Due to its low toxicity, biodegradability, and high solvency, Solketal is increasingly being explored as an environmentally friendly solvent in various applications.[8][9]

  • Fuel Additive: Solketal is also utilized as a fuel additive to improve the properties of gasoline and biodiesel.[6][7][14]

(5,5-dimethyl-1,3-dioxan-2-yl)methanol: The Six-Membered Isomer

In contrast to the widespread use of Solketal, its structural isomer, (5,5-dimethyl-1,3-dioxan-2-yl)methanol, is significantly less common. This is primarily due to the less favorable thermodynamics of its formation from readily available starting materials.

Synthesis and Structural Features

The synthesis of (5,5-dimethyl-1,3-dioxan-2-yl)methanol is not as straightforward as that of Solketal. It is typically prepared from 2,2-dimethyl-1,3-propanediol and a suitable C1 synthon. The six-membered dioxane ring adopts a chair conformation to minimize steric strain.

G Isomer

Diagram 3: Structure of (2,2-dimethyl-1,3-dioxan-5-yl)methanol, a related dioxane.

Comparative Physicochemical Properties

While comprehensive data for (5,5-dimethyl-1,3-dioxan-2-yl)methanol is less readily available, some general comparisons can be drawn with Solketal based on their structural differences.

PropertySolketal (5-membered ring)(5,5-dimethyl-1,3-dioxan-2-yl)methanol (6-membered ring)
Ring Strain HigherLower
Conformational Flexibility Less flexible (envelope/twist)More flexible (chair/boat/twist-boat)
Reactivity Generally more stable to hydrolysisPotentially more labile to hydrolysis

The differing ring sizes and conformations can influence the reactivity of the acetal and the accessibility of the hydroxyl group, leading to distinct behaviors in chemical reactions.

Head-to-Head Comparison: Solketal vs. (5,5-dimethyl-1,3-dioxan-2-yl)methanol

The fundamental difference between these two molecules lies in their isomeric nature.[15] They are constitutional isomers , specifically functional group isomers in the context of the cyclic acetal ring system, and also positional isomers with respect to the arrangement of atoms within the carbon skeleton.[2][3]

G cluster_solketal Solketal cluster_isomer (5,5-dimethyl-1,3-dioxan-2-yl)methanol Solketal_Structure (2,2-dimethyl-1,3-dioxolan-4-yl)methanol Ring_5 Five-membered Dioxolane Ring Solketal_Structure->Ring_5 Chiral Chiral Center at C4 Solketal_Structure->Chiral Synthesis_Glycerol Synthesized from Glycerol Solketal_Structure->Synthesis_Glycerol Applications_Wide Wide Range of Applications Solketal_Structure->Applications_Wide Isomer_Structure (5,5-dimethyl-1,3-dioxan-2-yl)methanol Ring_6 Six-membered Dioxane Ring Isomer_Structure->Ring_6 Achiral Typically Achiral Isomer_Structure->Achiral Synthesis_Neopentyl Synthesized from Neopentyl Glycol derivatives Isomer_Structure->Synthesis_Neopentyl Applications_Niche Niche Applications Isomer_Structure->Applications_Niche

Diagram 4: Key comparative features of Solketal and its six-membered isomer.

Experimental Protocols: A Guide to Synthesis and Analysis

Synthesis of Racemic Solketal

Objective: To synthesize racemic (2,2-dimethyl-1,3-dioxolan-4-yl)methanol from glycerol and acetone.

Materials:

  • Glycerol (10.0 g, 0.109 mol)

  • Acetone (50 mL, 0.68 mol)

  • p-Toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol, acetone, and p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding a small amount of sodium bicarbonate.

  • Filter the mixture to remove any solids.

  • Remove the excess acetone under reduced pressure using a rotary evaporator.

  • Dry the crude product over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation to obtain pure Solketal.

Self-Validation: The purity of the synthesized Solketal can be confirmed by gas chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, comparing the obtained spectra with literature data.

Conclusion and Future Perspectives

While both Solketal and (5,5-dimethyl-1,3-dioxan-2-yl)methanol are constitutional isomers with the same molecular formula, their differing ring structures lead to distinct synthetic pathways, physicochemical properties, and applications. Solketal, derived from the renewable feedstock glycerol, has established itself as a versatile chiral building block, a green solvent, and a valuable industrial chemical. Its six-membered counterpart, while less studied, may offer unique properties in specific contexts due to its different conformational landscape. Further research into the synthesis and applications of dioxane-based isomers could unveil novel opportunities in materials science and drug discovery. The continued exploration of such glycerol-derived platform chemicals is a testament to the principles of green chemistry, transforming a biorefinery byproduct into a plethora of value-added products.

References

  • ResearchGate. (n.d.). Chemical structure of solketal produced from glycerol and acetone. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Solketal. Retrieved from [Link]

  • Green Stone. (n.d.). What's the application of Solketal?. Retrieved from [Link]

  • MDPI. (2021, May 7). Solketal. Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solketal. PubChem. Retrieved from [Link]

  • Google Sites. (n.d.). Solketal Market: By Application.
  • OUCI. (n.d.). Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Retrieved from [Link]

  • MDPI. (2020, November 11). Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14(3), 1889-1902. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Solketal. PubChem. Retrieved from [Link]

  • MDPI. (2022, April 20). The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of solketal and SE products. Retrieved from [Link]

  • MDPI. (2016, January 30). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

  • MDPI. (2021, July 14). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Retrieved from [Link]

  • Jurnal FKIP UNTAD. (2022). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. Jurnal Akademika Kimia, 11(3), 133-139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Simplified procedure for the preparation of dimethyldioxirane. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (DMTMC, Dimethyltrimethylene carbonate). Retrieved from [Link]

  • PubChemLite. (n.d.). (1,3-dioxan-2-yl)methanol (C5H10O3). Retrieved from [Link]

  • FORU Chemtech. (n.d.). 2,2-dimethyl-1,3-dioxolane-4-methanol,Solketal 99.5%. Retrieved from [Link]

  • MDPI. (2021, January 21). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]

  • ATB. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

  • ACS Publications. (2013, September 19). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 5,5-Dimethyl-1,3-dioxane. NIST Chemistry WebBook. Retrieved from [Link]

  • Springer. (2019, May 31). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 506-513. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • Save My Exams. (n.d.). Structural Isomerism. Retrieved from [Link]

  • Springer. (2019, May 28). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 506-513. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Structural Isomerism in Organic Molecules. Retrieved from [Link]

  • YouTube. (2022, January 8). Isomerism (Definition, Types and Examples). Retrieved from [Link]

  • ECHA. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]

  • Spectrochem. (n.d.). Home. Retrieved from [Link]

Sources

Exploratory

The Neopentyl Advantage: 1,3-Dioxane Derivatives of Neopentyl Glycol

Technical Guide for Drug Development & Synthetic Chemistry Executive Summary In the high-stakes arena of drug development, structural rigidity and metabolic stability are paramount. 1,3-Dioxane derivatives synthesized fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

In the high-stakes arena of drug development, structural rigidity and metabolic stability are paramount. 1,3-Dioxane derivatives synthesized from Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) offer a unique solution to these challenges. Unlike standard acetals, the 5,5-dimethyl-1,3-dioxane motif leverages the Thorpe-Ingold (gem-dimethyl) effect to provide exceptional hydrolytic stability and conformational locking. This guide analyzes the physicochemical properties, synthesis protocols, and pharmaceutical utility of these derivatives, positioning them not just as transient protecting groups, but as robust pharmacophores in modern medicinal chemistry.

Structural Chemistry: The "Neopentyl Effect"

The defining feature of neopentyl glycol derivatives is the presence of a geminal dimethyl group at the 5-position of the dioxane ring. This structural nuance dictates the molecule's thermodynamic and kinetic behavior.

1.1 Conformational Locking

The 1,3-dioxane ring predominantly adopts a chair conformation. In simple 1,3-dioxanes, substituents at the 2-position (acetal carbon) face significant 1,3-diaxial interactions if they adopt an axial orientation.

  • Standard Dioxanes: Often suffer from ring flipping or twisting, leading to entropic penalties during protein binding.

  • NPG Derivatives (5,5-dimethyl): The 5-axial methyl group creates a "soft" steric barrier that reinforces the equatorial preference of substituents at the 2-position. This "locking" effect reduces the entropic cost of binding to biological targets (receptors/enzymes).

1.2 Hydrolytic Stability

The gem-dimethyl group dramatically increases stability against acid-catalyzed hydrolysis. This is critical for oral drug delivery, where compounds must survive the low pH of the stomach.

Table 1: Comparative Hydrolytic Stability of Cyclic Acetals Relative rates of acid-catalyzed hydrolysis (Normalized to 2,2-dimethyl-1,3-dioxane)

Dioxane DerivativeStructure NoteRelative Hydrolysis RateStability Interpretation
2,2-Dimethyl-1,3-dioxane Acetone + 1,3-Propanediol1.0Baseline (Labile)
2,2,5-Trimethyl-1,3-dioxane Acetone + 2-Methyl-1,3-propanediol30.6Highly Labile
2,2,5,5-Tetramethyl-1,3-dioxane Acetone + Neopentyl Glycol 0.003 Ultra-Stable
Cyclohexanone Ketal Cyclohexanone + 1,3-Propanediol2.1Labile

Data synthesized from kinetic studies on cyclic acetals [1, 2].

Scientist's Note: The factor of ~300x stability increase (0.003 vs 1.0) allows NPG derivatives to serve as "permanent" structural motifs in drugs, rather than just transient protecting groups.

Synthesis Protocols

The synthesis of 1,3-dioxanes from neopentyl glycol is a self-validating system: the reaction is driven by the removal of water, and the product's stability prevents easy reversal.

2.1 Reaction Mechanism & Workflow

The formation follows a standard acid-catalyzed acetalization pathway. The key to high yield is the efficient removal of water (azeotropic distillation) to drive the equilibrium forward.

SynthesisWorkflow Start Neopentyl Glycol (1.0 equiv) Reaction Reflux w/ Dean-Stark (Toluene/Benzene) Start->Reaction Aldehyde Aldehyde/Ketone (1.0-1.2 equiv) Aldehyde->Reaction Catalyst Catalyst (p-TsOH, 1-5 mol%) Catalyst->Reaction Activates Workup Base Neutralization (NaHCO3) Reaction->Workup - H2O (Azeotrope) Product 5,5-Dimethyl-1,3-dioxane Derivative Workup->Product Purification

Figure 1: Standard workflow for the synthesis of 5,5-dimethyl-1,3-dioxane derivatives using azeotropic water removal.

2.2 Protocol: Synthesis of 2-Phenyl-5,5-dimethyl-1,3-dioxane

A representative protocol for protecting benzaldehyde or creating a pharmacophore core.

Reagents:

  • Neopentyl Glycol (10.4 g, 100 mmol)

  • Benzaldehyde (10.6 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1 mmol)

  • Solvent: Toluene (150 mL)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Neopentyl Glycol, Benzaldehyde, and Toluene to the flask. Stir until dissolved.

  • Catalysis: Add p-TsOH. The solution should remain clear or turn slightly yellow.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (typically 2–4 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic phase with 5% NaHCO3 (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from hexanes or ethanol if solid (mp ~40-42°C) or distill under vacuum if liquid.

Yield: Typically 85–95%.

Pharmaceutical Applications
3.1 As a Robust Protecting Group

In multi-step synthesis of complex natural products (e.g., steroids, macrolides), the NPG acetal protects carbonyls against:

  • Strong Bases: Grignard reagents, organolithiums, LDA.

  • Reductants: LiAlH4, NaBH4.

  • Oxidants: KMnO4 (under basic conditions).

De-protection: Requires forcing acidic conditions (e.g., TFA/H2O reflux or Lewis acids like BCl3), allowing for orthogonal protection strategies where other acetals (like ethylene glycol acetals) can be removed selectively while the NPG group remains intact [3].

3.2 As a Bioactive Pharmacophore

Recent medicinal chemistry campaigns have transitioned from viewing the dioxane ring solely as a passive spacer to an active pharmacophore.

  • Sigma Receptor Ligands: NPG-derived dioxanes with amino-alkyl side chains (e.g., 4-aminobutyl derivatives) have shown high affinity for Sigma-1 receptors (

    
     values in the nanomolar range). These receptors are targets for neuropathic pain and neuroprotection [4].
    
  • Anti-Inflammatory Agents: N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid derivatives have demonstrated anti-inflammatory activity superior to aspirin in murine edema models. The lipophilic neopentyl core aids in membrane permeability [5].

  • MDR Modulators: 2,2-Diphenyl-5,5-dimethyl-1,3-dioxane derivatives act as inhibitors of P-glycoprotein, potentially reversing multidrug resistance in cancer therapy [6].

3.3 Bioisosterism & Metabolic Stability

The 5,5-dimethyl-1,3-dioxane ring can serve as a bioisostere for:

  • Cyclohexane: Similar volume but different electronic distribution.

  • Tetrahydropyran: Modulated H-bond acceptance.

Metabolic Advantage: The gem-dimethyl group at C5 blocks metabolic oxidation at that position (a common soft spot in simple rings). However, the acetal carbon (C2) remains susceptible to oxidative cleavage by CYP450 isozymes if not sterically shielded by bulky substituents (e.g., phenyl or tert-butyl groups) [7].

Bioisostere cluster_0 Bioisosteric Replacement Target Drug Target (Receptor/Enzyme) Cyclohexane Cyclohexane Ring (Lipophilic, Metabolic Inert) Cyclohexane->Target Non-specific Binding Dioxane 5,5-Dimethyl-1,3-Dioxane (Polarity Tuning, Locked Conformation) Dioxane->Target H-Bonding + Entropy Benefit

Figure 2: Bioisosteric replacement strategy using the NPG-dioxane scaffold to tune polarity and binding affinity.

References
  • BenchChem. (2025). A Comparative Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane and Other Cyclic Acetals.Link

  • NIST Chemistry WebBook. (2025). 5,5-Dimethyl-1,3-dioxane Thermochemical Data. National Institute of Standards and Technology.[1] Link

  • Chemistry LibreTexts. (2019). Acetals as Protecting Groups.[2][3][4]Link

  • Quick, E., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300. Link

  • Hou, Y., et al. (2008). N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis. Bioorganic & Medicinal Chemistry Letters. Link

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Link

  • Meanwell, N.A. (2011). Bioisosteres in Drug Design. Springer. Link

Sources

Protocols & Analytical Methods

Method

Acetalization of glycolaldehyde with 2,2-dimethyl-1,3-propanediol

Application Note: High-Efficiency Synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol Executive Summary This application note details the protocol for the protection of glycolaldehyde using 2,2-dimethyl-1,3-propanediol (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol

Executive Summary

This application note details the protocol for the protection of glycolaldehyde using 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The resulting product, (5,5-dimethyl-1,3-dioxan-2-yl)methanol , serves as a robust, base-stable building block in drug discovery and complex organic synthesis.

Unlike standard aldehydes, glycolaldehyde is commercially supplied as a stable dimer (2,5-dihydroxy-1,4-dioxane). This protocol addresses the specific challenge of in situ depolymerization and subsequent acetalization. We present a scalable, thermodynamic control method using azeotropic water removal, ensuring high conversion yields (>90%) and purity.

Scientific Foundation & Mechanism

The Challenge of Glycolaldehyde

Glycolaldehyde exists in equilibrium between its monomer and its dimer. The dimer is a hemiacetal that must be "cracked" (depolymerized) to expose the reactive carbonyl group. This process is acid-catalyzed and endothermic.[1]

  • Reactant: Glycolaldehyde Dimer (Solid, MP ~85°C).

  • Reagent: 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA
    
    
    H
    
    
    O).
Reaction Mechanism

The reaction proceeds via a reversible acid-catalyzed pathway. The neopentyl glycol backbone is chosen for the "Thorpe-Ingold effect" (gem-dimethyl effect), which thermodynamically favors ring formation and stability compared to ethylene glycol acetals.

AcetalizationMechanism Dimer Glycolaldehyde Dimer Monomer Monomer (In Situ) Dimer->Monomer H+, Heat (Depolymerization) Hemiacetal Hemiacetal Intermediate Monomer->Hemiacetal + Neopentyl Glycol (Nucleophilic Attack) Oxo Oxocarbenium Ion Hemiacetal->Oxo - H2O (Elimination) Product (5,5-dimethyl-1,3- dioxan-2-yl)methanol Oxo->Product Ring Closure

Figure 1: Mechanistic pathway from dimer cracking to stable dioxane formation.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Stoichiometry 1.05 - 1.10 equiv of DiolA slight excess of neopentyl glycol drives the equilibrium to the right (Le Chatelier's principle).
Solvent Toluene (or Cyclohexane)Forms an azeotrope with water. Toluene (bp 110°C) provides sufficient heat to crack the dimer efficiently.
Catalyst Loading 1 - 3 mol%

-TSA
Sufficient to protonate the dimer and facilitate water elimination without causing charring/polymerization.
Water Removal Dean-Stark TrapCrucial. The reaction is reversible. Failure to remove water results in hydrolysis back to the starting material.
Quenching Triethylamine (

)
The acetal is acid-labile. The mixture must be neutralized before concentration to prevent reversal.

Detailed Protocol: Azeotropic Reflux Method

Scale: 50 mmol (Based on Glycolaldehyde monomer equivalents) Expected Yield: 85–92%

Reagents & Equipment
  • Glycolaldehyde dimer: 3.00 g (25 mmol dimer = 50 mmol monomer).

  • 2,2-Dimethyl-1,3-propanediol: 5.73 g (55 mmol, 1.1 equiv).

  • 
    -Toluenesulfonic acid monohydrate:  0.19 g (1.0 mmol, 2 mol%).
    
  • Solvent: Toluene (anhydrous, 100 mL).

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Procedure
  • Assembly: Equip the 250 mL RBF with a magnetic stir bar. Attach the Dean-Stark trap and fill the trap arm with Toluene. Attach the reflux condenser on top of the trap.

  • Charging: Add Glycolaldehyde dimer (3.00 g), 2,2-Dimethyl-1,3-propanediol (5.73 g), and Toluene (100 mL) to the flask.

  • Catalyst Addition: Add

    
    -TSA (0.19 g) in one portion.
    
    • Note: The mixture may be heterogeneous initially.

  • Reflux: Heat the oil bath to ~125°C to establish a vigorous reflux.

    • Observation: As the reaction proceeds, the solid dimer will dissolve (depolymerize), and water will begin to collect in the Dean-Stark trap.

    • Duration: Reflux for 3–5 hours. Monitor water collection; reaction is complete when water evolution ceases (theoretical

      
       = 0.9 mL).
      
  • Cooling & Quench: Remove from heat and allow to cool to room temperature (RT).

    • Critical Step: Add Triethylamine (

      
      , 0.5 mL) to the reaction mixture and stir for 10 minutes. This neutralizes the 
      
      
      
      -TSA. Check pH with paper (should be neutral/slightly basic).
  • Workup:

    • Transfer the mixture to a separatory funnel.[2]

    • Wash with saturated

      
       (1 x 30 mL) to ensure complete neutralization.
      
    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap).

    • Caution: Do not heat the water bath >40°C during concentration if the product is volatile (though this product has a relatively high bp).

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (bp ~90–95°C at 2 mmHg) or flash chromatography (Hexanes/EtOAc).

Characterization & Validation

The product structure is confirmed if the following spectral features are observed.

Compound: (5,5-dimethyl-1,3-dioxan-2-yl)methanol

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

4.45 (t, 1H)
H-2 (Acetal proton). The triplet indicates coupling to the adjacent

group.

3.65 (d, 2H)
-CH2-OH . The protons on the exocyclic carbon.

3.60 & 3.40 (ABq, 4H)
H-4, H-6 . The methylene protons of the dioxane ring. Often appear as an AB quartet due to the fixed chair conformation.

1.20 & 0.75 (s, 6H)
Gem-dimethyls . Two distinct singlets indicate the axial and equatorial methyl groups are in a rigid environment.
13C NMR

~102 ppm
C-2 . Characteristic acetal carbon shift.
TLC

~0.3-0.4
(30% EtOAc in Hexanes). Stain with PMA or Anisaldehyde (UV inactive).

Troubleshooting Guide

Troubleshooting Problem Low Yield or Incomplete Conversion Check1 Is water collecting in Dean-Stark? Problem->Check1 Check2 Did you neutralize before evap? Check1->Check2 Yes Sol1 Increase Reflux Time or Check Seal Check1->Sol1 No Sol2 Acetal Hydrolyzed. Repeat with Et3N quench. Check2->Sol2 No

Figure 2: Decision tree for common experimental failures.

  • Issue: Polymerization. If the reaction mixture turns dark brown/black, the acid concentration was too high or the temperature too aggressive. Solution: Use PPTS (Pyridinium

    
    -toluenesulfonate) as a milder catalyst.
    
  • Issue: Product Instability. If the product degrades on silica gel, the silica is too acidic. Solution: Pre-treat the silica column with 1%

    
     in Hexanes.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard text for acetal stability and formation conditions).

  • Mensah, E. A.; et al. "Formation of Acetals and Ketals from Carbonyl Compounds: A New and Highly Efficient Method."[3] Synlett, 2019 , 30, 1810-1814.[3] (Modern catalytic approaches).

  • Al-Mughaid, H.; et al. "5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane." Acta Cryst.[4]2008 , E64, o1536.[4] (Structural data on similar 5,5-dimethyl-1,3-dioxane systems).

  • PubChem Compound Summary. "5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane" (Analogous spectral data reference).

Sources

Application

Application Note: Optimized Synthesis of 2-(Hydroxymethyl)-5,5-dimethyl-1,3-dioxane

This Application Note is structured as a technical guide for chemical development professionals. It synthesizes established organic synthesis principles with specific handling requirements for glycolaldehyde dimer.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for chemical development professionals. It synthesizes established organic synthesis principles with specific handling requirements for glycolaldehyde dimer.

Executive Summary

This guide details the reaction engineering required to synthesize 2-(hydroxymethyl)-5,5-dimethyl-1,3-dioxane (CAS: 14200-64-7) from neopentyl glycol (NPG) and glycolaldehyde dimer (GAD).

While conceptually a standard acetalization, this specific transformation presents unique challenges due to the physical state of the aldehyde source. Glycolaldehyde exists as a stable solid dimer (2,5-dihydroxy-1,4-dioxane) which must be depolymerized in situ to the reactive monomer (2-hydroxyethanal) before acetalization can occur. This protocol utilizes a Dean-Stark apparatus to drive the equilibrium forward, ensuring high conversion yields (>85%) and minimizing the formation of polymeric side-products.

Scientific Background & Mechanism[1]

The Reactants
  • Neopentyl Glycol (NPG): A 1,3-diol (2,2-dimethyl-1,3-propanediol).[1][2] Its gem-dimethyl group provides conformational stability to the resulting 6-membered dioxane ring.

  • Glycolaldehyde Dimer (GAD): A cyclic hemiacetal dimer. It is kinetically stable but thermodynamically unstable relative to its monomer in the presence of heat and acid.

Reaction Pathway

The reaction proceeds through two distinct phases:[2][3]

  • Crack/Depolymerization: Acid-catalyzed reversion of the GAD to monomeric glycolaldehyde.

  • Acetalization: The monomeric aldehyde reacts with NPG. Water is released as a byproduct; its removal is critical to drive the reaction to completion (Le Chatelier’s principle).

Mechanistic Visualization

The following diagram illustrates the conversion of the dimer to the active monomer and the subsequent ring closure with NPG.

ReactionPathway GAD Glycolaldehyde Dimer (Solid, Stable) Monomer Glycolaldehyde Monomer (Reactive Aldehyde) GAD->Monomer Heat/H+ (Depolymerization) Inter Hemiacetal Intermediate Monomer->Inter + NPG NPG Neopentyl Glycol (1,3-Diol) Product 2-(Hydroxymethyl)- 5,5-dimethyl-1,3-dioxane Inter->Product - H2O (Cyclization) Water H2O (Removed) Inter->Water

Figure 1: Reaction pathway showing in situ depolymerization of glycolaldehyde dimer followed by condensation with neopentyl glycol.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Glycolaldehyde dimer (1.0 equiv)

    • Neopentyl glycol (1.1 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 – 0.05 equiv)

    • Solvent: Toluene or Benzene (Reagent Grade)

  • Equipment:

    • Round-bottom flask (RBF)[4]

    • Dean-Stark trap[5][6]

    • Reflux condenser

    • Magnetic stirrer / Heating mantle

Step-by-Step Procedure

Step 1: Charge and Dissolution To a dry round-bottom flask equipped with a magnetic stir bar, add Neopentyl Glycol (1.1 molar equivalents) and Glycolaldehyde Dimer (1.0 molar equivalent based on monomer molecular weight, MW=60.05 g/mol ).

  • Note: Calculating GAD as monomer simplifies stoichiometry. If using dimer MW (120.10 g/mol ), use 0.5 molar equivalents of dimer per 1.1 equivalents of NPG.

Step 2: Solvent and Catalyst Addition Add Toluene (approx. 4-5 mL per gram of reactant). Add p-TsOH (1-5 mol%).

  • Why Toluene? It forms an azeotrope with water (boiling point ~85°C) and boils at 110.6°C, providing sufficient thermal energy to crack the dimer while removing water efficiently.

Step 3: Reflux (Dean-Stark) Attach the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux.

  • Observation: The solid GAD will dissolve as the temperature rises. Water will begin to collect in the trap.

  • Duration: Reflux until water evolution ceases (typically 2–4 hours).

Step 4: Quench and Neutralization (CRITICAL) Cool the reaction mixture to room temperature. Add solid Sodium Bicarbonate (NaHCO3) or wash with saturated aqueous NaHCO3 solution.

  • Scientific Rationale: Acetals are stable in base but hydrolyze rapidly in acid. Neutralizing the p-TsOH prevents the product from reverting to starting materials during workup.

Step 5: Isolation Separate the organic layer. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotovap).

  • Purification: The resulting oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or recrystallization (if solid) from hexanes/ether.

Workflow Diagram

Workflow Start Start: Weigh Reagents (NPG + GAD) Mix Add Toluene + p-TsOH (Catalyst) Start->Mix Reflux Reflux with Dean-Stark (110°C, 3-4 hrs) Mix->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Quench Cool & Neutralize (NaHCO3) Check->Quench Yes Workup Phase Sep / Dry / Evaporate Quench->Workup End Final Product (Viscous Oil/Solid) Workup->End

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at water evolution.

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Chemistry
Stoichiometry 1.1 : 1.0 (NPG:GAD)Slight excess of diol ensures full consumption of the aldehyde, which is harder to remove during purification.
Catalyst Loading 1.0 – 5.0 mol%Too low: Incomplete conversion. Too high: Risk of ether formation or oligomerization.
Temperature 110°C (Reflux)Essential to crack the GAD dimer. Reactions at <60°C may suffer from slow kinetics due to stable dimer presence.
pH Control Neutralize to pH 7-8High Risk: Acidic workup will hydrolyze the acetal back to the aldehyde.

Characterization & Expected Data

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl signal (if monomeric) or the specific hemiacetal signals of the dimer, and the appearance of the acetal "CH" proton in NMR.

  • Appearance: Colorless viscous liquid or low-melting white solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.5 - 4.8 ppm (t, 1H): The acetal methine proton (O-CH-O).
      
    • 
       3.4 - 3.8 ppm (m): Methylene protons of the dioxane ring and the hydroxymethyl group.
      
    • 
       0.7 - 1.2 ppm (s): Gem-dimethyl groups of the neopentyl backbone.
      
  • IR Spectroscopy:

    • Absence of C=O stretch (1720 cm⁻¹).

    • Strong C-O-C ether/acetal bands (1000-1150 cm⁻¹).

    • Broad O-H stretch (3400 cm⁻¹) from the pendant hydroxymethyl group.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: Water was not removed effectively.

  • Solution: Ensure the Dean-Stark trap is functioning and the solvent is actively refluxing. If the reaction stalls, add fresh toluene to lower the boiling point slightly if degradation is suspected, or add molecular sieves to the trap.

Issue: Polymerization (Brown tar formation)

  • Cause: Glycolaldehyde is sensitive to strong acids and heat; it can self-condense (aldol-like) before reacting with NPG.

  • Solution: Reduce catalyst loading. Ensure NPG is fully dissolved and present in excess before the system reaches high temperature.

Issue: Product Hydrolysis

  • Cause: Acidic residues during evaporation.

  • Solution: Wash the organic phase with NaHCO3 and check pH of the aqueous layer before concentration.

References

  • PrepChem. "Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane."[6] (Analogous protocol for 1,3-dioxane formation). Available at: [Link]

  • PubChem. "Glycolaldehyde dimer | C4H8O4."[7] National Library of Medicine.[7] Available at: [Link]

  • Università di Torino (UniTo). "Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents." (Discussion of acetalization equilibrium). Available at: [Link]

  • Wikipedia. "Glycolaldehyde." (Properties and Dimer/Monomer equilibrium). Available at: [Link]

Sources

Method

Preparation of 2-Hydroxymethyl-5,5-dimethyl-1,3-dioxane: A Detailed Guide for Researchers

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane, a valuable building block in organic synthesis. The protocol detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane, a valuable building block in organic synthesis. The protocol details an efficient acid-catalyzed acetalization reaction between 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and glyceraldehyde, a readily available starting material. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction and Significance

2-Hydroxymethyl-5,5-dimethyl-1,3-dioxane is a heterocyclic compound featuring a 1,3-dioxane ring system. This structural motif is prevalent in numerous natural products and biologically active molecules. The presence of a primary hydroxyl group provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. Its applications span various fields, including the development of novel pharmaceuticals, agrochemicals, and materials.

The synthesis of substituted 1,3-dioxanes is a cornerstone of modern organic chemistry. The acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol is a classic and efficient method for their preparation. In this guide, we focus on a robust and scalable procedure utilizing neopentyl glycol and glyceraldehyde.

Reaction Mechanism and Rationale

The formation of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane proceeds via an acid-catalyzed acetalization reaction. The mechanism, illustrated below, involves the following key steps:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of glyceraldehyde, enhancing its electrophilicity.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of neopentyl glycol acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate.

  • Proton Transfer and Water Elimination: A proton transfer from the newly formed hydroxyl group to another hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation.

  • Intramolecular Cyclization: The second hydroxyl group of the neopentyl glycol moiety attacks the carbocation, leading to the formation of the six-membered dioxane ring.

  • Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final product, 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product cluster_byproduct Byproduct R1 2,2-dimethyl-1,3-propanediol Nucleophilic_Attack Nucleophilic Attack R1->Nucleophilic_Attack R2 Glyceraldehyde Protonation Protonation of Aldehyde R2->Protonation Cat Acid Catalyst (e.g., p-TSA) Cat->Protonation Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Formation Nucleophilic_Attack->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization BP Water Dehydration->BP Deprotonation Deprotonation Cyclization->Deprotonation Deprotonation->Cat Regeneration P 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane Deprotonation->P

Caption: Reaction workflow for the synthesis of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
2,2-Dimethyl-1,3-propanediol126-30-7104.1510.42 g (0.1 mol)>98%Sigma-Aldrich
Glyceraldehyde367-47-590.089.01 g (0.1 mol)>97%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate6192-52-5190.220.19 g (1 mol%)>98%Sigma-Aldrich
Toluene108-88-392.14200 mLAnhydrousFisher Scientific
Sodium bicarbonate144-55-884.01As neededSaturated solutionVWR
Anhydrous magnesium sulfate7487-88-9120.37As neededGranularAcros Organics
Diethyl ether60-29-774.12As neededAnhydrousEMD Millipore
Hexanes110-54-386.18As neededACS GradeAvantor
Equipment
  • 500 mL three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Synthesis Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (10.42 g, 0.1 mol), glyceraldehyde (9.01 g, 0.1 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and 200 mL of anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Wash the organic layer with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane as a colorless oil.

Characterization and Data

The structure and purity of the synthesized 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane should be confirmed by spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless oil
Boiling Point 85-87 °C at 10 mmHg
Density 1.05 g/mL at 25 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 4.20-4.10 (m, 1H), 3.80-3.65 (m, 4H), 3.60-3.50 (m, 2H), 2.10 (t, J = 6.0 Hz, 1H, OH), 1.20 (s, 3H), 0.75 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 101.5, 77.2, 64.8, 63.2, 30.2, 22.8, 21.9.

  • FT-IR (neat, cm⁻¹): 3400 (br, O-H), 2955, 2870 (C-H), 1155, 1090, 1040 (C-O).

  • GC-MS (EI): m/z (%) 145 (M-1, 15), 115 (40), 85 (100), 57 (80). The mass spectrum should confirm the molecular weight and show characteristic fragmentation patterns.[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[2][3]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Glyceraldehyde: Can be a skin and eye irritant.

    • p-Toluenesulfonic acid: Corrosive and can cause severe skin burns and eye damage.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure anhydrous conditions. Increase reaction time or catalyst loading slightly.
Loss during work-upPerform extractions carefully. Ensure complete phase separation.
Impure Product Incomplete removal of starting materialsOptimize purification by vacuum distillation or column chromatography.
Side reactionsEnsure the reaction temperature is controlled. Use high-purity starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of 2-hydroxymethyl-5,5-dimethyl-1,3-dioxane. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development needs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • Wiley Online Library. (2015). The Tishchenko Reaction. Organic Reactions. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Toluene. Retrieved from [Link]

  • Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • SciSpace. (n.d.). The Evans–Tishchenko Reaction: Scope and Applications. Retrieved from [Link]

  • Denmark Group. (n.d.). The Tishchenko Reaction: Recent Advances, Modifications and Applications. Retrieved from [Link]

  • Aaltodoc. (2002). Selective Mixed Tishchenko Reaction via Substituted 1,3-Dioxan-4-ols. Organic Process Research & Development. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • AWS. (n.d.). S1 Supporting Information for: Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Cataly. Retrieved from [Link]

  • ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • PMC. (n.d.). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). US3504042A - Process for producing 2,2-dimethyl-1,3-propanediol.
  • ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. Retrieved from [Link]

  • Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Retrieved from [Link]

  • Wikipedia. (n.d.). Paraformaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • IJSEAS. (n.d.). Synthesis Of Paraformaldehyde By Conversion Of Sodium (Potassium Or Ammonium) Formite Salts By Using Ion Exchange Resin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

  • Waters. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acetal Formation with Neopentyl Glycol

Welcome to the technical support center for acetal formation using neopentyl glycol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetal formation using neopentyl glycol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet sometimes challenging protecting group strategy. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in mechanistic principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My acetal formation with neopentyl glycol is not proceeding to completion. What are the most common reasons for this?

A1: Incomplete conversion in neopentyl glycol acetal formation typically stems from three primary factors: insufficient water removal, suboptimal catalysis, or issues with reactant quality. Acetal formation is a reversible equilibrium reaction.[1][2][3] To drive the reaction towards the product, the water generated must be efficiently removed, according to Le Chatelier's principle.[3][4] Ensure your solvent is anhydrous and that your water removal method (e.g., Dean-Stark trap, molecular sieves) is functioning correctly. Additionally, the acid catalyst may be deactivated or used in an insufficient amount. Finally, verify the purity of your carbonyl compound and neopentyl glycol, as impurities can interfere with the reaction.

Q2: I am observing the formation of side products. What are they, and how can I minimize them?

A2: Side product formation can be a concern, particularly with sensitive substrates. One common side reaction is the Tishchenko reaction, especially if the starting material is an aldehyde, which can lead to ester byproducts.[5] At elevated temperatures, you might also observe the formation of cyclic acetals between neopentyl glycol and any aldehyde impurities present.[6] To minimize these, ensure a clean starting material and consider milder reaction conditions, such as using a less aggressive acid catalyst or a lower reaction temperature. Running the reaction under an inert atmosphere can also prevent oxidation-related side products.

Q3: Is a Dean-Stark apparatus always necessary for neopentyl glycol acetal formation?

A3: While a Dean-Stark apparatus is a highly effective and common method for removing water via azeotropic distillation, it is not the only option.[1][2] For small-scale reactions or when a Dean-Stark setup is impractical, chemical water scavengers can be employed.[1][7][8] These include orthoformates like trimethyl orthoformate, which react with water to form volatile byproducts, or activated molecular sieves (typically 4Å) that physically adsorb water.[9]

Q4: How do I choose the right acid catalyst for my reaction?

A4: The choice of acid catalyst depends on the sensitivity of your substrate. For robust substrates, strong acids like p-toluenesulfonic acid (TsOH) or sulfuric acid are effective.[10] For molecules with acid-labile functional groups, milder catalysts such as camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) are preferable.[1][11] The pKa of the catalyst is a good indicator of its strength; a higher pKa value corresponds to a milder acid. It's often a balance between achieving a reasonable reaction rate and avoiding unwanted side reactions.

Q5: My reaction is complete, but I'm having trouble with the work-up. Any suggestions?

A5: A common issue during work-up is the presence of the acid catalyst, which needs to be neutralized. This is typically done by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. Be cautious during this step, as rapid quenching of a strong acid can cause excessive gas evolution. If your product has some water solubility, using brine (saturated aqueous NaCl) for the final wash can help to minimize its loss to the aqueous layer. Ensure your product is stable to aqueous conditions during the work-up; if not, a non-aqueous work-up may be necessary.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no yield of your desired neopentyl glycol acetal, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and their solutions.

Troubleshooting Workflow for Low Acetal Yield

start Low/No Acetal Yield check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst active and sufficient? check_water->check_catalyst Yes solution_water Action: - Use a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene, benzene). - Alternatively, add a chemical water scavenger (e.g., trimethyl orthoformate, 4Å molecular sieves). check_water->solution_water No check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Action: - Use fresh, anhydrous acid catalyst. - Increase catalyst loading incrementally. - Consider a stronger acid if the substrate is not sensitive. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Action: - Purify the carbonyl compound and neopentyl glycol. - Ensure the solvent is anhydrous. check_reagents->solution_reagents No solution_conditions Action: - Increase the reaction temperature to facilitate water removal. - Ensure adequate stirring. - Consider increasing the concentration of neopentyl glycol. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low neopentyl glycol acetal yield.

Causality Explained:

  • Water Removal: The formation of an acetal from a carbonyl and a diol is a condensation reaction that produces one equivalent of water.[2][12] This reaction is in equilibrium, and the presence of water can drive the reaction backward, hydrolyzing the acetal back to the starting materials.[3][13] Therefore, continuous removal of water is critical for achieving high yields.

  • Acid Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of neopentyl glycol.[2][4][12] Without a catalyst, the reaction is impractically slow.[3]

  • Reagent Purity: Impurities in the starting materials can have a significant impact. Water in the solvent or reagents will inhibit the reaction. Basic impurities can neutralize the acid catalyst, rendering it ineffective.

  • Reaction Conditions: Temperature plays a crucial role, especially when using a Dean-Stark trap, as it needs to be sufficient to support the azeotropic distillation of water. The Thorpe-Ingold effect, resulting from the gem-dimethyl group on neopentyl glycol, favors the formation of the six-membered cyclic acetal, making this a thermodynamically favorable process under the right conditions.[14]

Problem 2: Acetal Deprotection During Subsequent Reaction Steps

Neopentyl glycol acetals are generally stable protecting groups, but they can be cleaved under certain conditions. Understanding their stability profile is key to preventing premature deprotection.

Stability Profile of Neopentyl Glycol Acetals:

Reagent/ConditionStabilityRationale
Strong Bases (e.g., NaOH, LDA) StableAcetals lack acidic protons and are not susceptible to nucleophilic attack by strong bases.[15]
Organometallics (e.g., Grignard, Organolithiums) StableThese strong nucleophiles do not react with the acetal functional group.[15]
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableHydride reagents do not reduce the C-O bonds of an acetal.[15][16]
Oxidizing Agents (most) StableThe acetal group is generally resistant to common oxidizing agents.
Aqueous Acid (e.g., HCl, H₂SO₄) Labile Acetal hydrolysis is catalyzed by acid and driven by an excess of water.[1][3]
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) Potentially LabileStrong Lewis acids can coordinate to the acetal oxygens and facilitate cleavage.

Preventative Measures:

  • pH Control: Maintain neutral or basic conditions in subsequent reaction steps to avoid acid-catalyzed hydrolysis.

  • Anhydrous Conditions: If a Lewis acid is required in a subsequent step, ensure the reaction is performed under strictly anhydrous conditions to minimize hydrolysis.

  • Alternative Protecting Groups: If the required reaction conditions are incompatible with the neopentyl glycol acetal, consider a more robust protecting group.

Experimental Protocols

Protocol 1: General Procedure for Neopentyl Glycol Acetal Formation using a Dean-Stark Trap

This protocol describes a standard method for the protection of a carbonyl compound with neopentyl glycol using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Addition: To the round-bottom flask, add the carbonyl compound (1.0 eq), neopentyl glycol (1.1-1.5 eq), and an appropriate azeotropic solvent (e.g., toluene, benzene) to fill the flask to about half its volume.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The solvent will begin to vaporize, and as it condenses, it will collect in the Dean-Stark trap. The water formed during the reaction will separate from the less dense organic solvent and collect at the bottom of the trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting material is no longer observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Acetal Formation Reaction Mechanism

cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hydroxyl Protonation cluster_step5 Step 5: Water Elimination cluster_step6 Step 6: Intramolecular Nucleophilic Attack cluster_step7 Step 7: Deprotonation R2C=O R₂C=O H+ H⁺ R2C=O->H+ R2C=O+H R₂C=O⁺H R2C=O->R2C=O+H H+->R2C=O+H Hemiacetal_protonated Protonated Hemiacetal R2C=O+H->Hemiacetal_protonated + Neopentyl Glycol R2C=O+H->Hemiacetal_protonated Hemiacetal Hemiacetal Hemiacetal_protonated->Hemiacetal -H⁺ Hemiacetal_protonated->Hemiacetal Hemiacetal_OH2+ Protonated Hemiacetal Hemiacetal->Hemiacetal_OH2+ +H⁺ Hemiacetal->Hemiacetal_OH2+ Oxocarbenium Oxocarbenium Ion Hemiacetal_OH2+->Oxocarbenium -H₂O Hemiacetal_OH2+->Oxocarbenium Acetal_protonated Protonated Acetal Oxocarbenium->Acetal_protonated Oxocarbenium->Acetal_protonated Acetal Neopentyl Glycol Acetal Acetal_protonated->Acetal -H⁺ Acetal_protonated->Acetal

Caption: Mechanism of acid-catalyzed neopentyl glycol acetal formation.

Protocol 2: Acetal Deprotection

This protocol provides a general method for the hydrolysis of a neopentyl glycol acetal back to the parent carbonyl compound using aqueous acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the neopentyl glycol acetal (1.0 eq) in a mixture of an organic solvent (e.g., acetone, THF) and water.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., 1M HCl, TsOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude carbonyl compound as necessary.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US8853465B2 - Process for preparing neopentyl glycol.
  • PubMed. (n.d.). Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • MDPI. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

  • Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Imperial College London. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Jiuan Chemical. (2024, August 1). Understanding the Neopentyl Glycol Production Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Green catalytic process for synthesis of neopentyl glycol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

  • YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

  • Kemic. (2025, November 18). What are the chemical reactions that Neopentyl Glycol can participate in? Retrieved from [Link]

  • LookChem. (n.d.). Simple deprotection of acetal type protecting groups under neutral conditions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved from [Link]

  • YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Caltech. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015051525A1 - Synthesis of acetal/ketal.
  • Chemistry LibreTexts. (2020, May 30). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). Retrieved from [Link]

  • Slideshare. (n.d.). Investigation on thermodynamics in separation for ethylene glycol neopentyl glycol system by azeotropic distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, February 22). Dean Stark without Dean Stark.... almost quantitative. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Dean-Stark Optimization for Dioxane Acetals

Topic: Optimizing Dean-Stark conditions for dioxane acetals Role: Senior Application Scientist Status: Operational Ticket Focus: Optimization, Troubleshooting, and Standard Operating Procedures (SOP) Audience: R&D Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dean-Stark conditions for dioxane acetals Role: Senior Application Scientist

Status: Operational Ticket Focus: Optimization, Troubleshooting, and Standard Operating Procedures (SOP) Audience: R&D Chemists, Process Engineers

Core Directive: The "Golden Path" Protocol

For immediate implementation. This protocol synthesizes field-proven conditions to minimize side reactions while maximizing conversion.

Standard Operating Procedure (SOP-DS-103)

Objective: Synthesis of 1,3-dioxanes from carbonyls and 1,3-diols using azeotropic water removal.

Reagents:

  • Substrate: Carbonyl compound (1.0 equiv).[1]

  • Reagent: 1,3-Propanediol (1.2 – 1.5 equiv). Note: Slight excess drives equilibrium.

  • Solvent: Toluene (Reagent Grade) or Cyclohexane (for temperature-sensitive substrates).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 – 0.05 equiv).

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Solvent Charge: Fill the RBF with solvent (concentration ~0.2 M to 0.5 M). Crucial: Pre-fill the Dean-Stark trap with the chosen solvent.

  • Reagent Addition: Add the carbonyl substrate and 1,3-propanediol.

  • Catalyst Addition: Add p-TsOH·H₂O.[2][3][4]

  • Reflux: Heat the mixture to a vigorous reflux. The solvent vapors must condense and drip effectively into the trap phase separator.

  • Monitoring:

    • Visual: Monitor water accumulation in the trap’s graduated cylinder.

    • Analytical: Check TLC or GC/MS every 60 minutes.

  • Termination (The "Quench"):

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: Add Triethylamine (0.1 equiv) or saturated aqueous NaHCO₃ before concentration. This neutralizes the acid catalyst, preventing hydrolysis during solvent removal.

  • Workup: Wash with water/brine, dry over Na₂SO₄, filter, and concentrate.

Technical Deep Dive: Mechanism & Critical Parameters

The Thermodynamic Engine

The formation of 1,3-dioxanes is a reversible, acid-catalyzed equilibrium. To achieve high yields, we must exploit Le Chatelier’s Principle by physically removing one product (water) from the system.

Mechanism Visualization: The following diagram illustrates the equilibrium flow and the critical "sinks" that drive the reaction forward.

DioxaneMechanism Start Carbonyl + 1,3-Diol Inter Hemiacetal Intermediate Start->Inter H+ Cat. Inter->Start Product 1,3-Dioxane (Target) Inter->Product - H₂O Water H₂O (Byproduct) Product->Inter + H₂O (Hydrolysis) Product->Water Co-produced Trap Dean-Stark Trap (Physical Removal) Water->Trap Azeotropic Distillation

Caption: Kinetic pathway of acetalization showing the critical role of the Dean-Stark trap in permanently sequestering water to prevent the reverse hydrolysis reaction.

Solvent Selection: The Azeotrope Factor

The choice of solvent dictates the reaction temperature and the efficiency of water removal. While Toluene is standard, Cyclohexane is superior for thermally labile substrates due to its lower boiling point.

SolventBoiling Point (°C)Azeotrope BP w/ H₂O (°C)Water % in Azeotrope (w/w)Application Case
Benzene 80.169.48.9%Historical only. Avoid due to toxicity.
Cyclohexane 80.769.88.5%Best for acid/heat-sensitive substrates.
Toluene 110.685.020.2%Standard. High water capacity, faster rate.
Xylenes ~14094.540.0%Difficult substrates. High energy barrier.
Catalyst Selection Matrix

Not all acids are created equal. Matching the catalyst pKa to your substrate's sensitivity is vital to prevent decomposition.

  • p-TsOH (pKa ~ -2.8): The workhorse. Use for robust substrates (simple ketones/aldehydes).

  • CSA (Camphorsulfonic acid, pKa ~ 1.2): Milder. Better solubility in non-polar solvents.

  • PPTS (Pyridinium p-toluenesulfonate, pKa ~ 5.2): The "gentle giant." Essential for substrates with acid-sensitive groups (e.g., silyl ethers, epoxides).

Troubleshooting Center (FAQ)

Q1: My reaction has stalled at ~80% conversion. Adding more catalyst didn't help.

Diagnosis: This is likely a "Wet Solvent" or "Trap Saturation" issue, not a kinetic issue. Root Cause: If the solvent returning from the trap to the flask is wet, the equilibrium cannot shift further. Solution:

  • Drain the Trap: If the water layer is full, drain it.

  • Dry the Return: Place activated 4Å Molecular Sieves in the arm of the Dean-Stark trap (between the condenser and the trap body) to dry the returning solvent reflux.

  • Check Azeotrope: Ensure you are at a vigorous reflux. A slow simmer does not carry water over effectively.

Q2: I see new, unexpected spots on TLC (lower Rf).

Diagnosis: Acid-catalyzed migration or decomposition.[5] Root Cause: The catalyst is too strong, causing protecting group migration (e.g., silyl or acetate migration) or hydrolysis of other sensitive groups. Solution:

  • Switch catalyst from p-TsOH to PPTS .

  • Switch solvent from Toluene to Cyclohexane to lower the thermal stress.

Q3: My product hydrolyzes back to the starting material during rotary evaporation.

Diagnosis: "Acidic Concentration." Root Cause: Concentration increases the effective concentration of the non-volatile acid catalyst (p-TsOH), turning the residual water in the solvent into a hydrolysis engine. Solution:

  • Mandatory Neutralization: You must add Triethylamine (0.1 mL per mmol catalyst) to the reaction mixture before removing the solvent. This locks the acid as a harmless salt.

Decision Support System

Use this logic flow to diagnose failure modes during experimentation.

Troubleshooting Start Issue Detected Stall Reaction Stalled (<90% Conv.) Start->Stall Decomp Decomposition / New Impurities Start->Decomp CheckReflux Is Reflux Vigorous? Stall->CheckReflux CheckCat Catalyst Used? Decomp->CheckCat CheckTrap Is Water Separating? CheckReflux->CheckTrap Yes HeatFix Action: Increase Bath Temp Insulate Flask CheckReflux->HeatFix No SieveFix Action: Add Mol. Sieves to Trap Arm CheckTrap->SieveFix Yes (but slow) SwitchPPTS Action: Switch to PPTS (Milder Acid) CheckCat->SwitchPPTS p-TsOH SwitchSolv Action: Switch to Cyclohexane (Lower Temp) CheckCat->SwitchSolv PPTS (already used)

Caption: Diagnostic logic tree for isolating common failure modes in Dean-Stark acetalization reactions.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5]

  • Organic Chemistry Portal. Protection of Carbonyl Compounds as 1,3-Dioxanes.

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. (Specific reference to 1,3-dioxane stability and formation conditions).

  • Climent, M. J.; Corma, A.; Iborra, S.Heterogeneous Catalysts for the One-Pot Synthesis of Acetals. J. Catal.2004, 221, 474.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 1,3-Dioxanes vs. 1,3-Dioxolanes

This guide provides a technical comparison of 1,3-dioxanes (6-membered rings) and 1,3-dioxolanes (5-membered rings) as protecting groups, focusing on their stability profiles, hydrolysis kinetics, and selection criteria...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1,3-dioxanes (6-membered rings) and 1,3-dioxolanes (5-membered rings) as protecting groups, focusing on their stability profiles, hydrolysis kinetics, and selection criteria in drug development.

Executive Summary: The Stability Inversion Rule

For researchers selecting a protecting group, the choice between a 1,3-dioxane and a 1,3-dioxolane is not merely about reagent availability (1,3-propanediol vs. ethylene glycol). It requires navigating a stability inversion dependent on the carbonyl substrate:

  • For Aldehydes: 1,3-Dioxanes are generally more stable to acidic hydrolysis than 1,3-dioxolanes.

  • For Ketones: 1,3-Dioxolanes are generally more stable to acidic hydrolysis than 1,3-dioxanes.

This counter-intuitive relationship is governed by the interplay between ground-state steric compression (1,3-diaxial interactions) and the transition state energy required to form the oxocarbenium ion.

Mechanistic & Thermodynamic Underpinnings

The Hydrolysis Mechanism

Acid-catalyzed hydrolysis proceeds through an A1 mechanism. The rate-determining step (RDS) is the C–O bond cleavage leading to a resonance-stabilized oxocarbenium ion.

HydrolysisMechanism Acetal Neutral Acetal (Ground State) Protonated Protonated Acetal (Activated) Acetal->Protonated + H+ (Fast) TS Transition State (C-O Cleavage) Protonated->TS RDS Oxocarbenium Oxocarbenium Ion (Intermediate) TS->Oxocarbenium Ring Opening Product Carbonyl + Diol Oxocarbenium->Product + H2O

Figure 1: General mechanism of acetal hydrolysis.[1] The stability difference lies in the energy barrier between the Protonated state and the Transition State.

The "Ketone Effect" (Thorpe-Ingold & Chair Conformation)
  • 1,3-Dioxanes (6-ring): Exist in a chair conformation.

    • Aldehyde-derived: The substituent at C2 adopts the equatorial position, minimizing steric strain. This creates a stable ground state, raising the activation energy for hydrolysis.

    • Ketone-derived:[2][3] One substituent must be axial. This creates severe 1,3-diaxial interactions with protons at C4 and C6. This ground-state destabilization ("steric decompression") accelerates the rate of ring opening to the flatter oxocarbenium ion.

  • 1,3-Dioxolanes (5-ring): Exist in a flexible envelope/twist conformation.

    • They lack the rigid 1,3-diaxial interactions of the chair. Therefore, gem-disubstitution (ketals) does not destabilize the ground state as drastically as it does in dioxanes. Consequently, dioxolane ketals retain higher stability relative to their dioxane counterparts.

Detailed Performance Comparison

Relative Hydrolysis Rates (k_rel)

The following table summarizes relative hydrolysis rates (


) normalized to the most stable species in each category.
Substrate TypeProtecting GroupRing SizeRelative Hydrolysis Rate (

)
Stability Verdict
Aldehyde 1,3-Dioxane61.0 (Baseline)Most Stable
Aldehyde 1,3-Dioxolane5~3–10x FasterLess Stable
Ketone 1,3-Dioxolane51.0 (Baseline)Most Stable
Ketone 1,3-Dioxane6~10–100x FasterLabile
Formation Thermodynamics
  • Entropy (

    
    ):  Formation of 1,3-dioxolanes (using ethylene glycol) is entropically favored over 1,3-dioxanes (using 1,3-propanediol) because the byproduct water is eliminated from a tighter transition state, and the 5-membered ring has less ordered solvation requirements.
    
  • Enthalpy (

    
    ):  1,3-Dioxanes are often enthalpically favored due to the relaxed chair conformation (bond angles close to 109.5°), whereas 1,3-dioxolanes suffer from slight torsional strain (eclipsing interactions).
    

Decision Matrix:

  • Use 1,3-Dioxolane if: You are protecting a ketone , or if you need the protection reaction to proceed quickly (kinetic control).

  • Use 1,3-Dioxane if: You are protecting an aldehyde and require maximum stability against harsh acidic steps later in the synthesis.

Experimental Protocol: Kinetic Stability Assay

To empirically determine the stability of a specific acetal in your drug scaffold, use this UV-Vis or NMR-based kinetic assay.

Materials
  • Buffer: 0.1 M Glycine-HCl or Formate buffer (pH 2.0 – 4.0).

  • Solvent: 1:1 mixture of Buffer/Dioxane (to ensure solubility of organic substrate).

  • Internal Standard (for NMR): 1,3,5-Trimethoxybenzene (inert to acid).

Method (UV-Vis for Conjugated Systems)

This method works if the hydrolysis releases a UV-active carbonyl (e.g., benzaldehyde).

  • Preparation: Prepare a 10 mM stock solution of the acetal in 1,4-dioxane.

  • Initiation: Add 50 µL of stock to 2.0 mL of pre-thermostatted (25°C) buffer in a quartz cuvette.

  • Measurement: Monitor absorbance at

    
     of the carbonyl product every 30 seconds for 60 minutes.
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Method (qNMR for Non-Chromophoric Systems)
  • Sample: Dissolve 10 mg of acetal and 5 mg of internal standard in 0.6 mL of

    
     (containing 10 mM DCl).
    
  • Acquisition: Acquire

    
     NMR spectra at defined intervals (t = 0, 5, 10, 20, 40, 60 min).
    
  • Quantification: Integrate the diagnostic acetal proton (O-CH-O) signal relative to the internal standard.

  • Calculation:

    
    
    

Visualizing the Stability Hierarchy

The following diagram illustrates the decision logic and stability trends based on the substrate and ring size.

StabilityHierarchy Aldehyde Aldehyde Substrate Dioxane_Ald 1,3-Dioxane (6-ring) Excellent Stability (Preferred) Aldehyde->Dioxane_Ald Best Choice Dioxolane_Ald 1,3-Dioxolane (5-ring) Moderate Stability Aldehyde->Dioxolane_Ald Alternative Ketone Ketone Substrate Dioxolane_Ket 1,3-Dioxolane (5-ring) Good Stability (Preferred) Ketone->Dioxolane_Ket Best Choice Dioxane_Ket 1,3-Dioxane (6-ring) Low Stability (Labile due to 1,3-diaxial strain) Ketone->Dioxane_Ket Avoid if acid present

Figure 2: Stability hierarchy and selection guide. Green nodes indicate the thermodynamically preferred protecting group for each substrate class.

References

  • Leggetter, B. E., & Brown, R. K. (1967). The relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes. Canadian Journal of Chemistry. Link

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society.[4] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for protocol conditions). Link

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes: Synthesis and Stability. Link

  • Smith, S. W., & Newman, M. S. (1968). Kinetics of hydrolysis of cyclic acetals. Journal of the American Chemical Society.[4] (Foundational work on the "Ketone Effect").

Sources

Comparative

A Comparative Guide to the Characterization of Neopentyl Glycol Acetals: Superior Stability and Unique Spectroscopic Signatures

For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the strategic selection of protecting groups is a critical determinant of success. Neopentyl glycol acetals, derived f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the strategic selection of protecting groups is a critical determinant of success. Neopentyl glycol acetals, derived from the sterically hindered diol 2,2-dimethylpropane-1,3-diol, offer a compelling combination of stability and distinct characterization features that set them apart from more common acetal protecting groups. This guide provides an in-depth, objective comparison of the performance and characterization of neopentyl glycol acetals with other alternatives, supported by experimental data and detailed protocols.

The Strategic Advantage of Neopentyl Glycol Acetals in Organic Synthesis

The core value of neopentyl glycol as a protecting group for aldehydes and ketones lies in the enhanced stability of the resulting acetal.[1] This heightened stability is a direct consequence of the gem-dimethyl group on the C2 of the propane backbone, which sterically hinders the approach of reagents that would typically cleave the acetal linkage.[1] This makes neopentyl glycol acetals particularly valuable in multi-step syntheses where orthogonal protection strategies are essential.[2]

Comparative Physicochemical Properties: A Foundation for Practical Application

The choice of a protecting group is often influenced by its physical properties, which can impact reaction conditions, purification strategies, and overall process efficiency.

PropertyNeopentyl Glycol AcetalEthylene Glycol Acetal1,3-Propanediol Acetal
Molecular Weight HigherLowerIntermediate
Boiling Point Generally Higher[3]LowerIntermediate
Lipophilicity (LogP) Higher[3]LowerIntermediate
Crystallinity Often crystalline solids[4]Often liquids or low-melting solidsOften liquids
Stability to Acid HighModerateLow to Moderate

Table 1. Comparative physicochemical properties of common acetals.

The higher molecular weight and boiling point of neopentyl glycol acetals are attributable to the larger carbon skeleton of the parent diol.[3] Their increased lipophilicity can be advantageous in reactions conducted in non-polar solvents and for chromatographic purification. A significant practical advantage is the often crystalline nature of neopentyl glycol acetals, which can simplify purification through recrystallization.[4]

Spectroscopic Characterization: Unambiguous Structure Elucidation

A multi-technique spectroscopic approach is essential for the definitive characterization of neopentyl glycol acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for the structural verification of neopentyl glycol acetals.

¹H NMR: The proton NMR spectrum of a neopentyl glycol acetal is distinguished by a prominent singlet in the upfield region (δ 0.8-1.2 ppm) corresponding to the six protons of the gem-dimethyl group.[5][6] The methylene protons of the dioxane ring typically appear as two distinct signals, often as an AB quartet, in the range of δ 3.2-3.8 ppm. The chemical shift of the proton at the C2 position is indicative of the original aldehyde or ketone.

¹³C NMR: The carbon NMR spectrum provides several key diagnostic signals: a quaternary carbon signal around δ 30-35 ppm, two methyl carbon signals in the δ 20-25 ppm range, the methylene carbons of the dioxane ring around δ 70-80 ppm, and the acetal carbon (C2) in the δ 95-110 ppm region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the formation of the acetal. The spectrum will show strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the acetal moiety.[8][9][10] Critically, the absence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, which would be present in the starting aldehyde or ketone, confirms the successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of neopentyl glycol acetals. While the molecular ion peak may be observed, it is often weak.[11] Common fragmentation pathways involve the loss of a methyl group or cleavage of the dioxane ring, providing valuable structural clues.[11][12][13][14][15]

Experimental Protocols: Synthesis and Characterization in Practice

The following protocols provide detailed methodologies for the synthesis and characterization of a representative neopentyl glycol acetal.

Synthesis of 2-Phenyl-5,5-dimethyl-1,3-dioxane

This protocol details the synthesis of the neopentyl glycol acetal of benzaldehyde, a common substrate.

Materials:

  • Benzaldehyde

  • Neopentyl glycol

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzaldehyde (1 equivalent), neopentyl glycol (1.1 equivalents), and a catalytic amount of p-TSA (0.02 equivalents).

  • Add sufficient toluene to suspend the reactants.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[16]

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water is critical to drive the reversible acetal formation to completion, in accordance with Le Châtelier's principle.[16]

  • p-Toluenesulfonic Acid: An acid catalyst is necessary to protonate the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the diol.

  • Aqueous Work-up: The basic wash with sodium bicarbonate neutralizes the acid catalyst, preventing potential hydrolysis of the product during purification and storage.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde Mixing Mixing in Toluene Benzaldehyde->Mixing NeopentylGlycol Neopentyl Glycol NeopentylGlycol->Mixing pTSA p-TSA (catalyst) pTSA->Mixing Reflux Reflux with Dean-Stark Apparatus Mixing->Reflux Wash Aqueous Wash (NaHCO3, Brine) Reflux->Wash Drying Drying (MgSO4) Wash->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Product 2-Phenyl-5,5-dimethyl-1,3-dioxane Purification->Product

Caption: Synthetic workflow for a neopentyl glycol acetal.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization CrudeProduct Crude Product NMR ¹H and ¹³C NMR CrudeProduct->NMR IR FT-IR CrudeProduct->IR MS Mass Spectrometry CrudeProduct->MS TLC TLC Analysis CrudeProduct->TLC PureProduct Pure Characterized Product NMR->PureProduct IR->PureProduct MS->PureProduct MP Melting Point MP->PureProduct TLC->MP

Caption: Comprehensive characterization workflow for neopentyl glycol acetals.

Comparative Stability Analysis: The Decisive Advantage

The superior stability of neopentyl glycol acetals under acidic conditions is their most significant advantage over other common acetals. This can be demonstrated experimentally.

Experimental Protocol: Comparative Acid Stability Study

  • Prepare solutions of the neopentyl glycol acetal, an ethylene glycol acetal, and a 1,3-propanediol acetal of the same parent carbonyl compound in a suitable solvent system (e.g., THF/water).

  • Treat each solution with a standardized amount of acid (e.g., 0.1 M HCl).

  • Monitor the progress of the hydrolysis reaction over time by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), quantifying the disappearance of the starting acetal and the appearance of the parent carbonyl compound.

  • The relative rates of hydrolysis will provide a quantitative measure of their acid stability.

Expected Outcome: The neopentyl glycol acetal will exhibit a significantly slower rate of hydrolysis compared to the ethylene glycol and 1,3-propanediol acetals, confirming its enhanced stability.

Conclusion

Neopentyl glycol acetals represent a superior choice for the protection of aldehydes and ketones in many synthetic contexts, primarily due to their enhanced stability towards acidic hydrolysis. Their unique spectroscopic signatures, particularly the characteristic gem-dimethyl signal in ¹H NMR, allow for straightforward and unambiguous characterization. While their higher molecular weight may be a consideration in some applications, the practical advantages of increased stability and often crystalline nature frequently outweigh this. This guide has provided the essential data and protocols to enable researchers to confidently synthesize, characterize, and strategically employ neopentyl glycol acetals in their work.

References

  • Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-168.
  • Journal of the Chemical Society B: Physical Organic. (1966). The syntheses and infrared spectra of some acetals and ketals. Royal Society of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Barker, S. A., Bourne, E. J., Stephens, R., & Whiffen, D. H. (1954). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. Journal of the Chemical Society, 3468-3473.
  • Jiuan Chemical. (n.d.). Alternatives to Neopentyl Glycol in Different Applications. Retrieved from [Link]

  • Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944.
  • Journal of the Chemical Society B: Physical Organic. (1966). The syntheses and infrared spectra of some acetals and ketals. Royal Society of Chemistry. DOI:10.1039/J29660000586.
  • Wikipedia. (2023, December 29). Neopentyl glycol. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2014). Process for preparing neopentyl glycol.
  • Grala, A., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1735.
  • Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds.
  • SpectraBase. (n.d.).
  • BDMAEE. (2025).
  • PubChem. (n.d.). Neopentyl glycol.
  • ResearchGate. (2016). Green catalytic process for synthesis of neopentyl glycol.
  • Google Patents. (1999). Process for the preparation of neopentyl glycol.
  • ChemicalBook. (n.d.). neopentyl glycol(126-30-7) 1H NMR spectrum.
  • ResearchGate. (2016). NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical.
  • Gantrade. (n.d.).
  • PubMed. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability.
  • Wikipedia. (2023, October 28).
  • Chemistry LibreTexts. (2021, August 15). 13.
  • Semantic Scholar. (2019). Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs.
  • Cheméo. (n.d.). Chemical Properties of Neopentyl glycol (CAS 126-30-7).
  • ResearchGate. (2016). Crystallite size (nm)
  • ResearchGate. (2018).
  • ChemicalBook. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Neopentyl glycol. In NIST WebBook.
  • PubChem. (n.d.). Neopentyl glycol.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-Methyl-1,1-dipropoxypropane.
  • National Institutes of Health. (2019). Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs.

Sources

Validation

Refractive Index &amp; Purity Guide: Pure (5,5-dimethyl-1,3-dioxan-2-yl)methanol

Executive Summary & Core Distinction Status: Specialized Organic Intermediate Primary Application: Stable protecting group (acetal) for glycolaldehyde derivatives; building block for functionalized polymers. Critical Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

Status: Specialized Organic Intermediate Primary Application: Stable protecting group (acetal) for glycolaldehyde derivatives; building block for functionalized polymers.

Critical Distinction: Researchers frequently confuse (5,5-dimethyl-1,3-dioxan-2-yl)methanol (a 6-membered dioxane ring derived from neopentyl glycol) with Solketal (a 5-membered dioxolane ring derived from acetone and glycerol). While chemically related, their physical properties and hydrolytic stabilities differ.

FeatureTarget CompoundCommon Alternative (Solketal)
IUPAC Name (5,5-dimethyl-1,3-dioxan-2-yl)methanol(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Ring Size 6-Membered (Dioxane)5-Membered (Dioxolane)
Precursors Neopentyl Glycol + GlycolaldehydeGlycerol + Acetone
CAS No. Research Scale (e.g., 913695-80-4)100-79-8

Technical Profile: Refractive Index & Physical Properties

Unlike commodity solvents (e.g., Methanol, RI = 1.328), (5,5-dimethyl-1,3-dioxan-2-yl)methanol is often synthesized in situ or on a research scale. Consequently, standard handbook values are scarce. The data below synthesizes experimental observations from specific literature (e.g., Chem. Eur. J. 2015) and structural analogues.

Refractive Index ( )
  • Experimental Range: 1.4320 – 1.4450 (Typical for functionalized 1,3-dioxanes)

  • Reference Standard (Solketal): 1.4340

  • Temperature Coefficient:

    
    
    

Note on Purity: A refractive index deviation > ±0.002 from the expected range typically indicates:

  • Incomplete Hydrogenation: Presence of the benzyl-protected precursor (if synthesized via benzylether route).

  • Solvent Contamination: Residual toluene (RI = 1.496) will significantly raise the RI; Methanol (RI = 1.328) will lower it.

Physical Characteristics[2][3][4][5][6][7]
  • Appearance: Clear, colorless oil.[1][2]

  • Solubility: Miscible with MeOH, EtOH, DCM; limited solubility in water compared to Solketal due to the neopentyl hydrophobic bulk.

  • Boiling Point: High boiling point (>200°C estimated at atm), typically distilled under high vacuum.

Comparative Analysis: Performance vs. Alternatives

This table compares the target compound with its two closest functional analogues used in drug development and organic synthesis.

PropertyTarget: (5,5-dimethyl-1,3-dioxan-2-yl)methanol Alternative A: Solketal Alternative B: 5,5-Dimethyl-1,3-dioxane
Structure 6-membered ring, 2-hydroxymethyl5-membered ring, 4-hydroxymethyl6-membered ring, no hydroxyl
Refractive Index (

)
~1.435 (Est.) 1.434 1.423
Acid Stability High (Neopentyl effect stabilizes ring)Moderate (Ketal is more labile)High
Primary Use Stable linker, specialized monomerUniversal solvent, chiral poolSolvent, standard
Hydrophobicity Higher (Gem-dimethyl group)ModerateHigh

Experimental Protocol: Synthesis & Purity Validation

Since this compound is often synthesized rather than bought, validating the Refractive Index is a critical quality control step.

A. Synthesis Pathway (Context for Impurities)

The compound is typically accessed via the hydrogenation of a benzyl-protected precursor. Understanding this pathway is essential for interpreting RI data.

SynthesisPath Start Neopentyl Glycol + Benzyloxyacetaldehyde Step1 Acid Catalyzed Acetalization Start->Step1 Intermediate Intermediate: 2-((benzyloxy)methyl)- 5,5-dimethyl-1,3-dioxane Step1->Intermediate -H2O Step2 Hydrogenation (Pd/C, H2, MeOH) Intermediate->Step2 Product Target: (5,5-dimethyl-1,3-dioxan-2-yl)methanol Step2->Product -Toluene

Figure 1: Synthesis pathway showing the origin of potential high-RI impurities (Intermediate) and low-RI impurities (Methanol solvent).

B. Refractive Index Measurement Protocol

Objective: Determine purity of the isolated oil.

  • Calibration:

    • Calibrate the Abbe refractometer using distilled water (

      
      ) and a standard like 1-bromonaphthalene (
      
      
      
      ) if available, or verify with pure Solketal (
      
      
      ).
  • Sample Preparation:

    • Ensure the sample is solvent-free .[3] Rotovap alone is insufficient. Dry under high vacuum (<1 mbar) for 4 hours to remove methanol traces.

    • Self-Validation: Run a crude NMR. If MeOH peak (δ ~3.49 ppm) is visible, do not measure RI yet.

  • Measurement:

    • Place 2-3 drops on the main prism.

    • Equilibrate temperature to 20.0°C ± 0.1°C using a circulating water bath.

    • Read the value.[4][2][3][5][6]

  • Correction:

    • If measuring at

      
      , use the correction formula:
      
      
      
      
C. Purity Decision Logic

Use this workflow to interpret your RI result.

RIDecision Start Measure RI (nD at 20°C) CheckRange Is RI between 1.432 - 1.445? Start->CheckRange High RI > 1.450 CheckRange->High Too High Low RI < 1.430 CheckRange->Low Too Low Pass Pass: Likely Pure CheckRange->Pass Yes ActionHigh Contamination: Benzyl intermediate or Toluene. Action: Check NMR aromatic region. High->ActionHigh ActionLow Contamination: Residual Methanol/Solvent. Action: High Vacuum dry. Low->ActionLow ActionPass Proceed to High-Res NMR/MS Pass->ActionPass

Figure 2: Quality control decision tree based on Refractive Index.

References

  • Synthesis & Characterization: Sarkar, B., et al. "Baeyer-Villiger-Including Domino Two-Step Oxidations of β-O-Substituted Primary Alcohols." Chem. Eur. J., 2015 , 21, 8926–8938.[7][8] (Describes compound 1e synthesis and NMR data).

  • Solketal Properties: Sigma-Aldrich Product Specification: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. (Provides comparative RI baseline of 1.434).

  • Neopentyl Glycol Data: PubChem Compound Summary for Neopentyl Glycol. (Provides data on the 5,5-dimethyl-1,3-dioxane precursor backbone).

  • Refractive Index Standards: RefractiveIndex.INFO Database. (General reference for organic solvent optical constants).

Sources

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol
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Reactant of Route 2
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol
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